molecular formula C17H21N3O6S B2639037 2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethane-1-sulfonamide CAS No. 1207021-31-5

2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethane-1-sulfonamide

Katalognummer: B2639037
CAS-Nummer: 1207021-31-5
Molekulargewicht: 395.43
InChI-Schlüssel: PFDCCXMBGRGZPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethane-1-sulfonamide is a novel bifunctional compound of significant interest in chemical biology and drug discovery, particularly in the field of Targeted Protein Degradation (TPD). Its structure incorporates a 2,6-dioxopiperidine unit, a well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex . This moiety is chemically linked to a benzoxazepin-derived headgroup, which is designed to bind with high specificity to a protein of interest (POI). The compound is hypothesized to function as a Proteolysis-Targeting Chimera (PROTAC), a class of molecules that harnesses the cell's own ubiquitin-proteasome system to selectively degrade target proteins . By bringing the E3 ligase complex into close proximity with the POI, this compound facilitates the transfer of ubiquitin chains onto the POI, marking it for recognition and destruction by the proteasome. This event-driven mechanism offers a potential advantage over traditional small-molecule inhibitors, as it can target proteins previously considered "undruggable," including those without defined active sites, scaffolding proteins, and mutant or overexpressed oncoproteins. The targeted degradation can lead to a more profound and durable pharmacological effect. Researchers can utilize this compound to investigate novel therapeutic pathways, validate new targets, and study the functional consequences of protein loss in cellular models. It is supplied with comprehensive analytical data, including NMR and LC-MS, to ensure identity and the highest standards of purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-19-7-9-26-14-6-5-12(11-13(14)17(19)23)18-27(24,25)10-8-20-15(21)3-2-4-16(20)22/h5-6,11,18H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDCCXMBGRGZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethane-1-sulfonamide, identified by its CAS number 1207021-31-5, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O6SC_{17}H_{21}N_{3}O_{6}S with a molecular weight of 395.4 g/mol. The structure includes a piperidine ring and a benzoxazepine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₁N₃O₆S
Molecular Weight395.4 g/mol
CAS Number1207021-31-5

Research indicates that the compound may exert its biological effects through modulation of various biochemical pathways. One notable mechanism involves the inhibition of tumor necrosis factor-alpha (TNFα), a cytokine implicated in inflammatory processes. Studies have shown that derivatives of this compound can effectively reduce TNFα levels in mammalian models, suggesting a potential use in treating inflammatory diseases .

Biological Activity

The biological activity of this compound has been explored in various studies:

1. Anti-inflammatory Effects

  • Case Study : A study demonstrated that administration of related compounds significantly decreased TNFα levels in animal models, which could be beneficial for conditions characterized by excessive inflammation such as rheumatoid arthritis and inflammatory bowel disease .
  • Mechanism : The inhibition of TNFα leads to reduced inflammation and alleviation of associated symptoms.

2. Antitumor Activity

  • Research Findings : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo by targeting specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Clinical Relevance : This suggests potential applications in oncology, particularly for cancers where TNFα plays a role in tumor progression.

3. Neuroprotective Properties

  • Observations : There is emerging evidence that compounds similar to this sulfonamide exhibit neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory responses. This could have implications for neurodegenerative diseases such as Alzheimer's .

Summary of Research Findings

The following table summarizes key findings from relevant studies:

Study ReferenceBiological ActivityFindings
Anti-inflammatoryReduced TNFα levels in models
AntitumorInhibition of cancer cell growth
NeuroprotectiveModulation of neuroinflammation

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

To contextualize its properties, this compound is compared to three classes of analogs:

Table 1: Key Structural and Functional Comparisons

Compound Class Example Compound Key Structural Differences Bioactivity (Reported)
Sulfonamide-based inhibitors Celecoxib Lacks dioxopiperidine/benzoxazepine; contains pyrazole and trifluoromethyl groups COX-2 inhibition (IC₅₀: 40 nM)
Dioxopiperidine derivatives Thalidomide Contains phthalimide instead of sulfonamide/benzoxazepine Immunomodulation (CRBN binding; IC₅₀: 250 nM)
Benzoxazepine-containing drugs Tofacitinib Features pyrrolopyridine instead of sulfonamide/dioxopiperidine JAK3 inhibition (IC₅₀: 1 nM)
Target compound 2-(2,6-Dioxopiperidin-1-yl)-N-(...) Unique combination of sulfonamide, dioxopiperidine, and benzoxazepine Hypothesized proteasome/CNS modulation (No IC₅₀ reported)

Mechanistic and Pharmacokinetic Insights

  • Sulfonamides typically exhibit moderate plasma protein binding (~70–90%), but the benzoxazepine may increase lipophilicity, affecting CNS penetration .
  • Dioxopiperidine vs.
  • Benzoxazepine Stability : The 4-methyl-5-oxo group in the benzoxazepine core likely enhances metabolic stability compared to unsubstituted analogs, as observed in kinase inhibitors like gedatolisib (half-life: 12–18 hrs) .

Research Findings and Gaps

  • For example, the ¹H-NMR of Isorhamnetin-3-O-glycoside (, Table 1) shows aromatic protons at δ 6.8–7.2 ppm; similar shifts might occur in the benzoxazepine region .
  • Toxicity Data : Analogous to TRI revisions for manganese compounds (), environmental/toxicity profiling of this sulfonamide derivative remains unstudied.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.